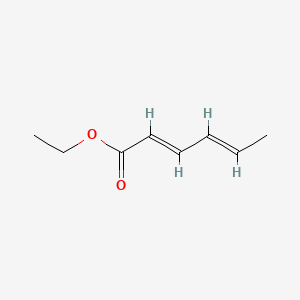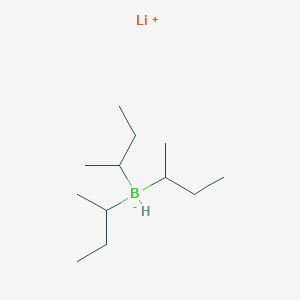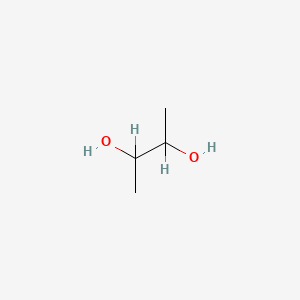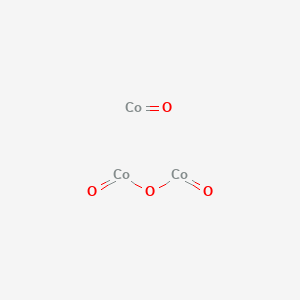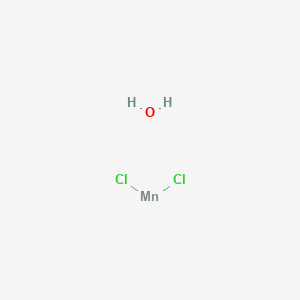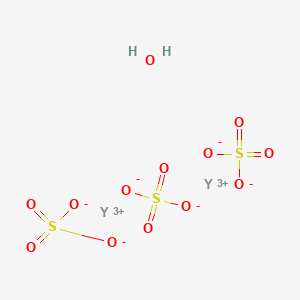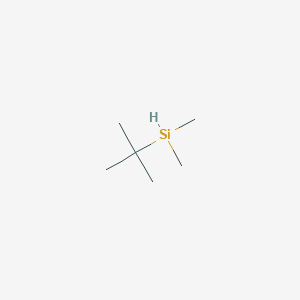
Silane, (1,1-dimethylethyl)dimethyl-
Descripción general
Descripción
Silane, (1,1-dimethylethyl)dimethyl- is a useful research compound. Its molecular formula is C6H16Si and its molecular weight is 116.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, (1,1-dimethylethyl)dimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, (1,1-dimethylethyl)dimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Surface Modification : Silane, specifically in the form of (3-aminopropyl)dimethylethoxysilane, has been investigated for modifying silica surfaces. This modification involves hydrogen bonding and Si-O-Si linkage formation, impacting surface properties significantly (White & Tripp, 2000).
Structural Analysis : Silanes like β-donor bonds in SiON units have been characterized using a range of spectroscopic techniques, revealing unique structural properties such as (4 + 4)-coordination in certain silane compounds (N. W. Mitzel et al., 1997).
Thermodynamic Stability Study : The structure and stability of Si-substituted silanes have been studied using theoretical models, revealing their chelate forms and bonding characteristics (E. Belogolova & V. Sidorkin, 2004).
Silicon Carbonitride Film Growth : Silane derivatives are used in the growth of silicon carbonitride films, with studies focusing on the decomposition of these compounds and their impact on film properties (T. P. Smirnova et al., 2007).
Hydrogenation Catalysts : Poly(dimethyl)silane-supported palladium catalysts, derived from silane compounds, have shown high hydrogenation activity, useful in various chemical processes (S. Kobayashi et al., 2015).
NMR Spectral Analysis : Dimethylsilanes, including 1,1-dimethylethyl)dimethyl-, have been studied for their distinct NMR spectral characteristics, useful in chemical identification and analysis (A. D. Bain et al., 2000).
Polymer/Silane Interface Study : The molecular interactions at polymer/silane interfaces, like those involving various epoxy silanes, have been explored using spectroscopic methods, providing insights into adhesion mechanisms (Chi Zhang et al., 2012).
Chemical Vapor Deposition : Silanes have been used in the electron cyclotron resonance chemical vapor deposition of silicon oxynitrides, demonstrating the compound's versatility in thin-film fabrication (M. Boudreau et al., 1993).
Biocatalysis in Organosilicon Compounds : The capacity of yeast for the enantioselective reduction of organosilicon compounds, including certain silanes, has been explored, highlighting the potential for biological synthesis of optically active silicon compounds (L. Fischer, 1996).
Propiedades
IUPAC Name |
tert-butyl(dimethyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-6(2,3)7(4)5/h7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIWZIYBBNEPKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[SiH](C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tert-butyl)dimethylsilane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



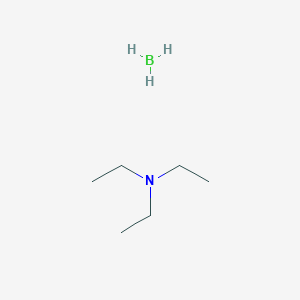
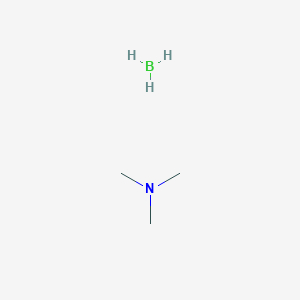
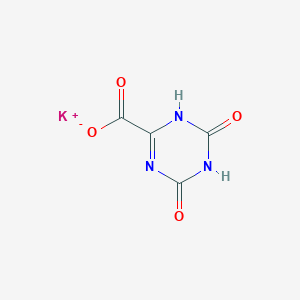
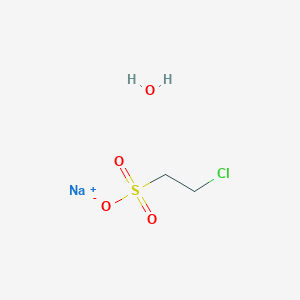
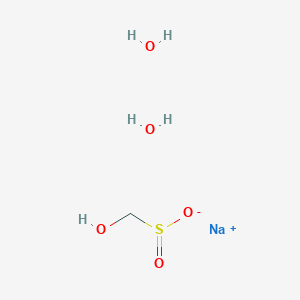
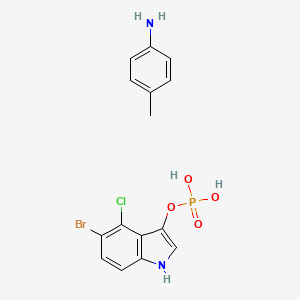
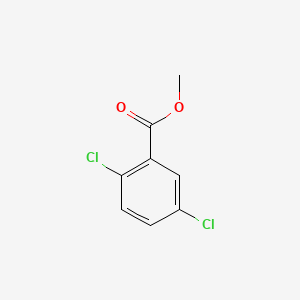
![(Z)-1-methyl-4-((3-methylbenzo[d]thiazol-2(3H)-ylidene)methyl)quinolinium 4-methylbenzenesulfonate](/img/structure/B7800942.png)
